molecular formula C17H20N4O2 B2705003 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline CAS No. 439110-85-7

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline

Cat. No.: B2705003
CAS No.: 439110-85-7
M. Wt: 312.373
InChI Key: HOZRULRDEDYVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline is a complex organic compound with the molecular formula C17H20N4O2 and a molecular weight of 312.37 g/mol . This compound is characterized by the presence of a nitro group, a methyl group, and a phenylpiperazine moiety attached to an aniline core. It is primarily used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical structure may offer specific advantages.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action for 4-Methyl-2-nitro-5-(4-phenylpiperazino)aniline is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is not applicable here as this compound is not intended for human or veterinary use.

Preparation Methods

The synthesis of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro groupThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and specific solvents to facilitate the reactions .

Comparison with Similar Compounds

4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline can be compared with other similar compounds, such as:

    4-Methyl-2-nitroaniline: Lacks the phenylpiperazine moiety, resulting in different chemical and biological properties.

    4-Phenylpiperazine: Lacks the nitro and methyl groups, leading to different reactivity and applications.

    2-Nitroaniline:

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are not observed in the individual components.

Properties

IUPAC Name

4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12H,7-10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZRULRDEDYVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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